![molecular formula C15H17N5OS B12583730 N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as triazinoindoles. These compounds are characterized by their fused ring structure, which includes a triazine ring fused to an indole ring. This particular compound has gained attention due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves the condensation of tricyclic compounds such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole with appropriate reagents. One common method involves the reaction of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole with N-butyl-2-chloroacetamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively bind to ferrous ions, which can influence various biological processes . The compound may also interact with DNA, proteins, and other cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: These compounds have similar structures but with different substituents, leading to variations in their biological activities.
Indolo[2,3-b]quinoxalines: These compounds share the indole ring but have different fused ring systems, resulting in distinct properties and applications.
Uniqueness
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to ferrous ions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17N5OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H17N5OS/c1-2-3-8-16-12(21)9-22-15-18-14-13(19-20-15)10-6-4-5-7-11(10)17-14/h4-7H,2-3,8-9H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
GOSDTGOWSUBPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)
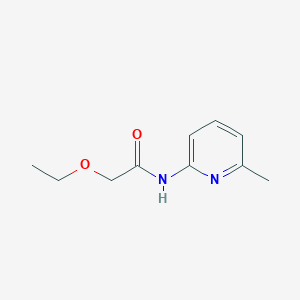
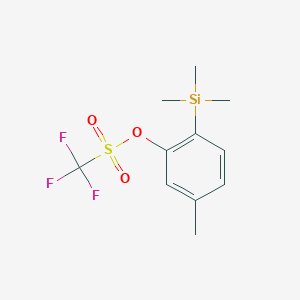
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
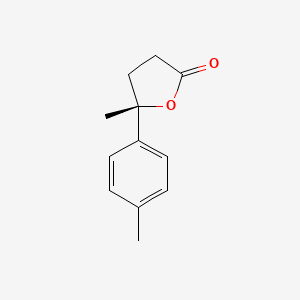
propanedinitrile](/img/structure/B12583687.png)
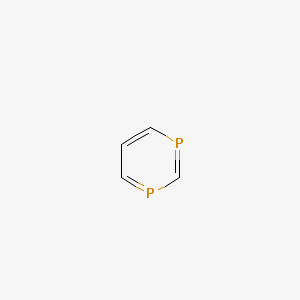

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
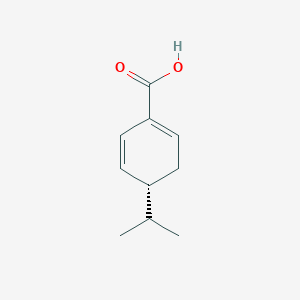
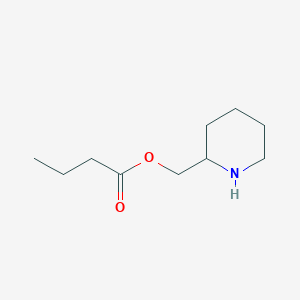
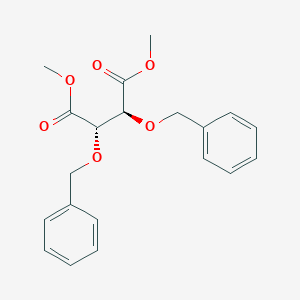
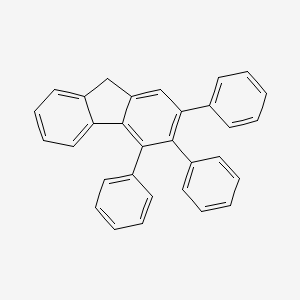
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
